

An In-depth Technical Guide on the Stereochemistry of Methyltartronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyltartronic acid**

Cat. No.: **B1607460**

[Get Quote](#)

To the Researchers, Scientists, and Drug Development Professionals,

This guide addresses the topic of the stereochemistry and chirality of **Methyltartronic acid**, also known as 2-Hydroxy-2-methylpropanedioic acid or isomalic acid. A thorough analysis of the molecular structure of **Methyltartronic acid** reveals a critical finding that forms the basis of this document: **Methyltartronic acid** is an achiral molecule.

Core Analysis: The Absence of Chirality

Chirality in a molecule typically arises from a carbon atom bonded to four different substituent groups, known as a chiral center or stereocenter. An analysis of the structure of **Methyltartronic acid** demonstrates that it does not possess a chiral center.

The central carbon atom (C2) in **Methyltartronic acid** is bonded to the following four groups:

- A hydroxyl group (-OH)
- A methyl group (-CH₃)
- A carboxyl group (-COOH)
- A second carboxyl group (-COOH)

As two of the substituents on the central carbon are identical (the two carboxyl groups), this carbon atom is not a chiral center. Consequently, the molecule as a whole is achiral. This

means that **Methyltartronic acid** does not have non-superimposable mirror images (enantiomers) and does not exhibit optical activity.

To visually represent this, the structure of **Methyltartronic acid** is provided below:

Structure of **Methyltartronic Acid**

Implications for Stereoisomerism and Drug Development

The achiral nature of **Methyltartronic acid** has several important implications:

- No Enantiomers or Diastereomers: Since there are no stereocenters, **Methyltartronic acid** does not exist as enantiomers or diastereomers. Terms such as R/S configuration, dextrorotatory, and levorotatory are not applicable to this molecule.
- No Racemic Mixtures: As there are no enantiomers, **Methyltartronic acid** exists as a single, achiral compound. Therefore, the concept of a racemic mixture is not relevant.
- No Chiral Resolution: The experimental protocols for the resolution of enantiomers, such as fractional crystallization with a chiral resolving agent or chiral chromatography, are not applicable to **Methyltartronic acid**.
- Biological Activity: While the molecule itself may have biological activity, any such activity will not be stereospecific in the way that is observed with chiral drugs. The differential pharmacological and toxicological effects often seen between enantiomers of a chiral drug will not be a factor in the study of **Methyltartronic acid**.

Physicochemical Properties

While an in-depth exploration of stereoisomers is not possible, we can summarize the known physicochemical properties of **Methyltartronic acid** in the table below.

Property	Value	Reference
Molecular Formula	C4H6O5	[1] [2] [3]
Molecular Weight	134.09 g/mol	[1] [2] [3]
IUPAC Name	2-Hydroxy-2-methylpropanedioic acid	[1] [2] [3]
Synonyms	Isomalic acid, Methyltartronic acid	
CAS Number	595-48-2	[4]

Synthesis of Methyltartronic Acid

Given the absence of stereoisomers, the synthesis of **Methyltartronic acid** is a matter of constructing the achiral molecule. While detailed, step-by-step experimental protocols are not prevalent in the readily available literature, the synthesis generally involves the hydrolysis of 1-acetoxy-1,1-dicyanoethane with strong mineral acids.[\[5\]](#) Other synthetic routes may also exist. The key consideration in any synthetic pathway is that there is no need for stereoselective steps or chiral auxiliaries to control the stereochemistry, as no chiral centers are being formed.

Conclusion

In conclusion, the core of the inquiry into the stereochemistry and chirality of **Methyltartronic acid** leads to the definitive conclusion that the molecule is achiral. This fundamental structural feature dictates that there are no stereoisomers, and therefore, the concepts of enantiomeric resolution and stereospecific biological activity do not apply. For researchers, scientists, and drug development professionals, this means that any investigation into the properties and applications of **Methyltartronic acid** can proceed without the complexities and considerations that arise from molecular chirality. Future research on this compound should focus on its inherent chemical and biological properties as a single, achiral entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyltartronic acid [webbook.nist.gov]
- 2. PubChemLite - Methyltartronic acid (C4H6O5) [pubchemlite.lcsb.uni.lu]
- 3. Methyltartronic acid [webbook.nist.gov]
- 4. 2-Hydroxy-2-methylpropanedioic acid (CAS 595-48-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. US4319045A - Process for production of a tartronic acid solution - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Stereochemistry of Methyltartronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1607460#stereochemistry-and-chirality-of-methyltartronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com